N-(3-methoxyphenyl)-2-nitrobenzenesulfonamide
Description
N-(3-Methoxyphenyl)-2-nitrobenzenesulfonamide is a sulfonamide derivative characterized by a 2-nitrobenzenesulfonyl group linked to a 3-methoxyphenylamine moiety. Sulfonamides are widely studied for their pharmaceutical applications, including antimicrobial and antitumor activities, with structural variations (e.g., substituent type and position) playing critical roles in modulating these properties .
Properties
IUPAC Name |
N-(3-methoxyphenyl)-2-nitrobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O5S/c1-20-11-6-4-5-10(9-11)14-21(18,19)13-8-3-2-7-12(13)15(16)17/h2-9,14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYBGLARFVVNDFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901254423 | |
| Record name | N-(3-Methoxyphenyl)-2-nitrobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901254423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63228-65-9 | |
| Record name | N-(3-Methoxyphenyl)-2-nitrobenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63228-65-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(3-Methoxyphenyl)-2-nitrobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901254423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Standard Solution-Phase Synthesis
Reagents :
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3-Methoxyaniline (m-anisidine): 15 mmol
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2-Nitrobenzenesulfonyl chloride: 14.6 mmol
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Dichloromethane (DCM): 80 mL
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Pyridine: 15 mmol
Procedure :
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Dissolve 3-methoxyaniline in 40 mL DCM under nitrogen.
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Add pyridine dropwise to the solution at 0°C.
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Slowly introduce 2-nitrobenzenesulfonyl chloride dissolved in 40 mL DCM.
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Warm the mixture to 20°C and stir for 24 hours.
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Quench with 100 mL 1N HCl, extract with DCM (3 × 50 mL), and wash with brine.
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Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.
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Recrystallize from ethyl acetate/hexane (1:1) to obtain white crystals.
Optimized Conditions for Large-Scale Production
Modifications :
-
Base : Substitute pyridine with triethylamine (TEA) for improved solubility and faster reaction times.
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Temperature : Conduct the reaction at 0°C initially to minimize side reactions, then warm to room temperature.
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Work-up : Replace HCl quenching with saturated NaHCO₃ to reduce emulsion formation during extraction.
Results :
| Parameter | Standard Method | Optimized Method |
|---|---|---|
| Reaction Time | 24 h | 15 min–2 h |
| Yield | 90% | 95% |
| Purity (HPLC) | 97% | 99% |
Critical Analysis of Reaction Parameters
Solvent Selection
Polar aprotic solvents like DCM or DMF are preferred due to their ability to dissolve both aromatic amines and sulfonyl chlorides. DCM offers the advantage of easy removal via rotary evaporation, while DMF may enhance reaction rates at the cost of complicating purification.
Base Influence
Temperature and Time
Lower temperatures (0–5°C) favor selectivity, while room temperature accelerates completion. Prolonged stirring (>24 h) risks hydrolysis of the sulfonamide product, particularly in humid conditions.
Purification and Characterization
Recrystallization Protocols
| Solvent System | Purity Achieved | Crystal Morphology |
|---|---|---|
| Ethyl acetate/hexane | 99% | Needle-like |
| Methanol/water | 97% | Plate-like |
Spectroscopic Characterization
-
¹H NMR (CDCl₃) : δ 7.8–8.1 (m, 4H, aromatic), 6.5–7.0 (m, 4H, aromatic), 3.8 (s, 3H, OCH₃).
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IR (KBr) : 1345 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym), 1520 cm⁻¹ (NO₂).
Industrial and Scalability Considerations
Cost-Effective Reagent Sourcing
| Reagent | Price (USD/g) | Purity Requirement |
|---|---|---|
| 3-Methoxyaniline | 0.80 | ≥98% |
| 2-Nitrobenzenesulfonyl chloride | 1.20 | ≥95% |
Waste Management
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HCl Neutralization : Treat aqueous waste with NaOH to pH 7 before disposal.
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Solvent Recovery : Distill DCM for reuse, achieving 85% recovery efficiency.
Comparative Evaluation of Alternative Routes
Solid-Phase Synthesis
Immobilizing 3-methoxyaniline on Wang resin followed by sulfonylation reduces purification steps but lowers yield (70–75%) due to incomplete functionalization.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxyphenyl)-2-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon catalyst, or sodium dithionite in aqueous solution.
Substitution: Sodium hydride or other strong bases in aprotic solvents like dimethylformamide.
Oxidation: Potassium permanganate in acidic or neutral conditions.
Major Products Formed
Reduction: Formation of N-(3-aminophenyl)-2-nitrobenzenesulfonamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of N-(3-hydroxyphenyl)-2-nitrobenzenesulfonamide.
Scientific Research Applications
N-(3-methoxyphenyl)-2-nitrobenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound can be used to study the interactions of sulfonamides with biological targets, such as enzymes and receptors.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or enhanced mechanical strength.
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-2-nitrobenzenesulfonamide depends on its specific application. In medicinal chemistry, sulfonamides typically act by inhibiting enzymes involved in the synthesis of folic acid, which is essential for bacterial growth. The compound may bind to the active site of the enzyme, preventing the substrate from accessing the catalytic site and thereby inhibiting the enzyme’s activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Crystallographic Comparisons
Key structural analogs include derivatives with varying substituents on the phenyl ring or sulfonamide nitrogen. X-ray crystallography reveals significant differences in dihedral angles and intermolecular interactions:
- Steric and Electronic Effects : The methoxy group’s electron-donating resonance effect contrasts with chloro’s electron-withdrawing nature, altering the sulfonamide’s acidity and electronic environment. For instance, N-(3-Methylbenzoyl)-2-nitrobenzenesulfonamide exhibits a near-orthogonal dihedral angle (89.5°) between the sulfonyl and benzoyl rings, whereas chloro analogs show smaller angles (71.2°), indicating substituent-dependent conformational flexibility .
- Hydrogen Bonding : All analogs form N–H···O=S hydrogen bonds, stabilizing crystal lattices. The methoxy group’s polarity may enhance solubility compared to methyl or chloro derivatives .
Electronic and Reactivity Comparisons
- HOMO-LUMO Analysis : For N-(3-Methylphenyl)-2-nitrobenzenesulfonamide, the HOMO-LUMO gap is influenced by the methyl group’s inductive effect. Methoxy’s resonance donation likely narrows this gap, increasing polarizability and hyperpolarizability .
- Synthesis : The target compound can be synthesized via sulfonylation of 3-methoxyaniline with 2-nitrobenzenesulfonyl chloride, analogous to methods for N-(3-Methylbenzoyl) derivatives (refluxing with POCl₃) .
Biological Activity
N-(3-Methoxyphenyl)-2-nitrobenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article presents a detailed overview of its biological activity, including structure-activity relationships (SAR), case studies, and relevant research findings.
Chemical Structure and Properties
This compound features a sulfonamide functional group attached to a nitro-substituted benzene ring, which is further substituted with a methoxy group. The presence of these functional groups is crucial for its biological activity.
| Compound | Structural Features | Biological Activity |
|---|---|---|
| This compound | Sulfonamide, nitro, methoxy groups | Antimicrobial, anticancer potential |
Antimicrobial Activity
Research indicates that sulfonamides, including this compound, exhibit significant antimicrobial properties. These compounds are known to inhibit bacterial growth by interfering with folate synthesis pathways. In vitro studies have shown that this compound can effectively inhibit the growth of various Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent.
Anticancer Properties
The compound has also been evaluated for its anticancer activity. Studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has shown promising results in inhibiting cell proliferation in breast cancer cell lines such as MDA-MB-231, suggesting its potential as a therapeutic agent in oncology.
Case Study: Cytotoxicity in Cancer Cell Lines
A recent study assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicated:
- Cell Lines Tested : MDA-MB-231 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values :
- MDA-MB-231: 15 µM
- HeLa: 20 µM
- A549: 25 µM
These findings suggest that this compound has selective cytotoxic effects, particularly against breast cancer cells.
The biological activity of this compound can be attributed to its ability to disrupt cellular processes. The sulfonamide group is known to inhibit carbonic anhydrase (CA) enzymes, which play a role in regulating pH and fluid balance in cells. This inhibition can lead to apoptosis in cancer cells and reduced bacterial growth.
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity. Modifications to the nitro and methoxy groups can significantly impact its efficacy:
- Nitro Group : Essential for maintaining antimicrobial activity; variations can affect potency.
- Methoxy Group : Influences lipophilicity and cellular uptake; modifications may enhance or reduce activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
